![molecular formula C17H24FN3O2 B7054130 1-[3-(3-fluoroanilino)-3-oxopropyl]-N,N-dimethylpiperidine-3-carboxamide](/img/structure/B7054130.png)
1-[3-(3-fluoroanilino)-3-oxopropyl]-N,N-dimethylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3-fluoroanilino)-3-oxopropyl]-N,N-dimethylpiperidine-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a piperidine ring substituted with a fluoroanilino group and a carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-fluoroanilino)-3-oxopropyl]-N,N-dimethylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Fluoroanilino Intermediate: The synthesis begins with the preparation of 3-fluoroaniline, which can be achieved through the fluorination of aniline using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with a Piperidine Derivative: The fluoroaniline intermediate is then coupled with a piperidine derivative, such as N,N-dimethylpiperidine-3-carboxylic acid, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.
Final Functionalization:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-fluoroanilino)-3-oxopropyl]-N,N-dimethylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoroanilino group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
1-[3-(3-fluoroanilino)-3-oxopropyl]-N,N-dimethylpiperidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used in studies to understand its interaction with enzymes, receptors, and other proteins.
Chemical Biology: It serves as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[3-(3-fluoroanilino)-3-oxopropyl]-N,N-dimethylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroanilino group may enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the piperidine ring provides structural stability. The carboxamide moiety can participate in additional hydrogen bonding, contributing to the overall binding and activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(3-chloroanilino)-3-oxopropyl]-N,N-dimethylpiperidine-3-carboxamide
- 1-[3-(3-bromoanilino)-3-oxopropyl]-N,N-dimethylpiperidine-3-carboxamide
- 1-[3-(3-methoxyanilino)-3-oxopropyl]-N,N-dimethylpiperidine-3-carboxamide
Uniqueness
Compared to its analogs, 1-[3-(3-fluoroanilino)-3-oxopropyl]-N,N-dimethylpiperidine-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance metabolic stability, alter electronic properties, and improve binding affinity to biological targets, making this compound particularly interesting for further research and development.
Properties
IUPAC Name |
1-[3-(3-fluoroanilino)-3-oxopropyl]-N,N-dimethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2/c1-20(2)17(23)13-5-4-9-21(12-13)10-8-16(22)19-15-7-3-6-14(18)11-15/h3,6-7,11,13H,4-5,8-10,12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYLRPGZTKATRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN(C1)CCC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1,2-oxazol-3-yl)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]methanesulfonamide](/img/structure/B7054052.png)
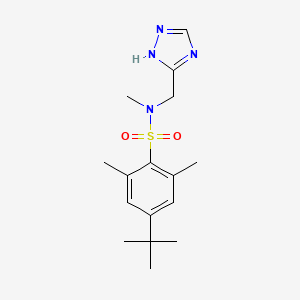
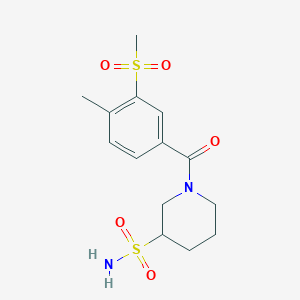
![1-[4-(Difluoromethyl)benzoyl]piperidine-3-sulfonamide](/img/structure/B7054081.png)
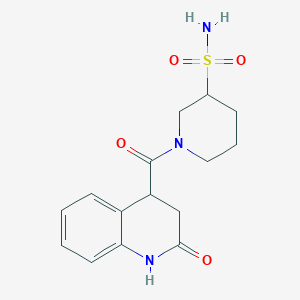
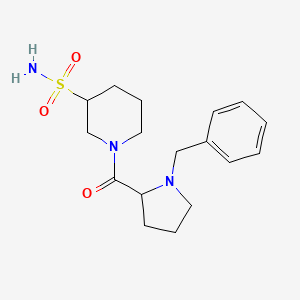
![3-chloro-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7054094.png)
![2-amino-5-chloro-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B7054097.png)
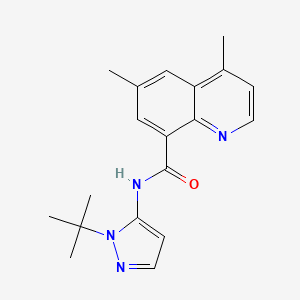
![2-[1-[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7054113.png)
![N-cyclopropyl-1-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]imidazole-4-carboxamide](/img/structure/B7054122.png)
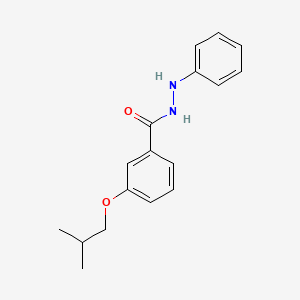
![N-[4-[[4-(5-fluoropyridin-3-yl)piperazin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7054152.png)
![5-[(2,5-Dimethylpyrazol-3-yl)methylsulfamoyl]-2-methoxybenzoic acid](/img/structure/B7054158.png)
